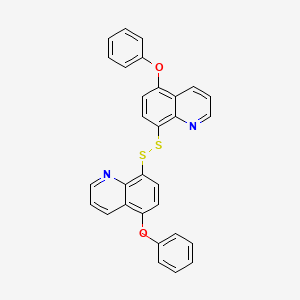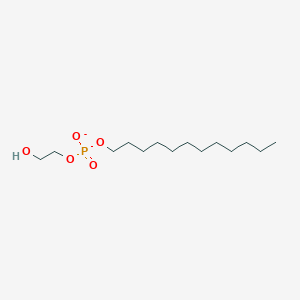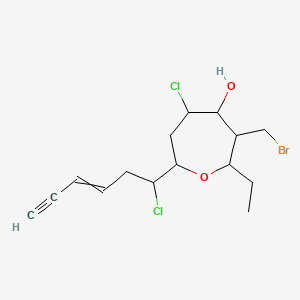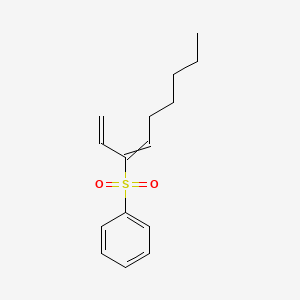
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C7H18ClNO. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride typically involves the reaction of 2-methyl-1-propanol with isopropylamine under controlled conditions. The reaction is followed by the formation of the hydrochloride salt to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. By blocking the β2-adrenergic receptor, the compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This mechanism is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(propan-2-ylamino)propan-2-ol: A similar compound with slight structural differences, used in similar applications.
1-Propanol, 2-methyl-1-[(1-methylethyl)amino]: Another related compound with comparable chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in multiple fields .
Properties
CAS No. |
138705-19-8 |
|---|---|
Molecular Formula |
C7H18ClNO |
Molecular Weight |
167.68 g/mol |
IUPAC Name |
2-methyl-1-(propan-2-ylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-5(2)7(9)8-6(3)4;/h5-9H,1-4H3;1H |
InChI Key |
WUZMUSSGTBFDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NC(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


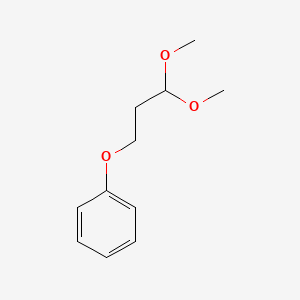
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
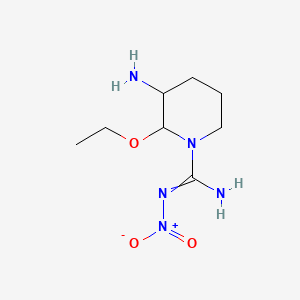
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
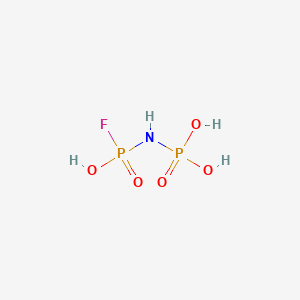
![Ethanedione, bis[3,4-bis(hexyloxy)phenyl]-](/img/structure/B14267340.png)
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
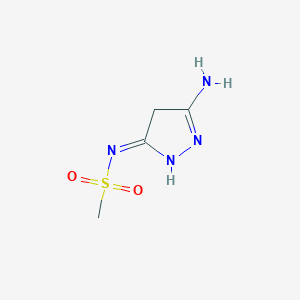
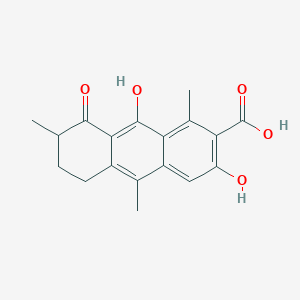
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
